3-Ethyl-4-fluorobenzaldehyde
Overview
Description
3-Ethyl-4-fluorobenzaldehyde is an organic compound with the molecular formula C9H9FO. It is a derivative of benzaldehyde, where the benzene ring is substituted with an ethyl group at the third position and a fluorine atom at the fourth position. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-4-fluorobenzaldehyde can be achieved through several methods. One common approach involves the halogen-exchange reaction, where 4-chlorobenzaldehyde is treated with a fluorinating agent to replace the chlorine atom with a fluorine atom . Another method involves the Friedel-Crafts acylation of ethylbenzene with 4-fluorobenzoyl chloride, followed by oxidation to form the aldehyde .
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogen-exchange reactions using efficient fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-4-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: 3-Ethyl-4-fluorobenzoic acid.
Reduction: 3-Ethyl-4-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Ethyl-4-fluorobenzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-ethyl-4-fluorobenzaldehyde depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of the aldehyde group, which can undergo nucleophilic addition reactions. The fluorine atom can influence the reactivity and selectivity of these reactions through its electron-withdrawing effects .
Comparison with Similar Compounds
4-Fluorobenzaldehyde: Lacks the ethyl group, making it less sterically hindered.
3-Ethylbenzaldehyde: Lacks the fluorine atom, resulting in different electronic properties.
4-Chlorobenzaldehyde: Similar structure but with chlorine instead of fluorine, affecting reactivity and selectivity.
Uniqueness: The ethyl group provides steric hindrance, while the fluorine atom offers electronic effects that can be exploited in various synthetic and industrial processes .
Properties
IUPAC Name |
3-ethyl-4-fluorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c1-2-8-5-7(6-11)3-4-9(8)10/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PERBLJWTWNTDHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80447555 | |
Record name | 3-ethyl-4-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80447555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
370867-69-9 | |
Record name | 3-ethyl-4-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80447555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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